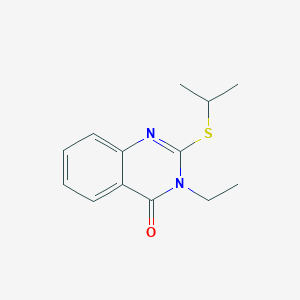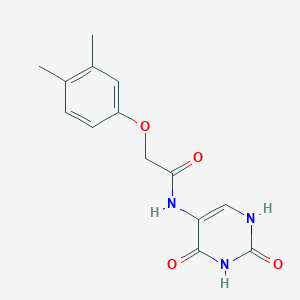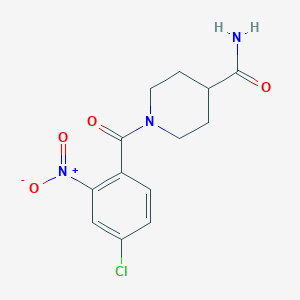![molecular formula C13H14N4O2S2 B5808642 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5808642.png)
4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It has been extensively studied for its potential applications in various scientific research fields.
Applications De Recherche Scientifique
4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Mécanisme D'action
The mechanism of action of 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes. By inhibiting this enzyme, the compound can affect the pH balance in cells, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide are diverse and depend on the specific application. It has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to inhibit tumor growth by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential use in the treatment of glaucoma, as it can reduce intraocular pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide is its high purity and yield, making it suitable for large-scale production. However, its mechanism of action can be complex and may require further investigation. Additionally, its potential side effects and toxicity need to be thoroughly evaluated before its use in clinical settings.
Orientations Futures
There are several future directions for the study of 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide. One potential application is in the development of novel anti-inflammatory drugs with fewer side effects. Additionally, its potential use in the treatment of glaucoma and other ocular diseases needs to be further investigated. Further studies are also needed to evaluate its potential use as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method has been optimized for high yields and purity, making it suitable for large-scale production. Its mechanism of action involves the inhibition of carbonic anhydrase, leading to various physiological effects. Its advantages and limitations for lab experiments need to be thoroughly evaluated before its use in clinical settings. There are several future directions for the study of this compound, including its potential use in the development of novel anti-inflammatory drugs and the treatment of glaucoma and other ocular diseases.
Méthodes De Synthèse
The synthesis of 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide involves the reaction between 3-methyl-2-pyridinylamine and benzenesulfonyl chloride in the presence of carbon disulfide. The resulting product is then treated with ammonia to obtain the final compound. This method has been optimized for high yields and purity, making it suitable for large-scale production.
Propriétés
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-9-3-2-8-15-12(9)17-13(20)16-10-4-6-11(7-5-10)21(14,18)19/h2-8H,1H3,(H2,14,18,19)(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUUTJUVLBUHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Methylpyridin-2-yl)carbamothioyl]amino}benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)

![N-benzyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808566.png)
![ethyl 4-[(4-chlorobenzyl)amino]benzoate](/img/structure/B5808571.png)




![N-allyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808591.png)


![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)

![3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid](/img/structure/B5808650.png)